molecular formula C8H4ClFN2O B1645312 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 525574-81-6

5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B1645312
CAS No.: 525574-81-6
M. Wt: 198.58 g/mol
InChI Key: SGIXUDYJVLXHJP-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 525574-81-6) is a high-purity chemical building block designed for research and further manufacturing applications, strictly for laboratory use and not for human consumption. This compound belongs to the 1,2,4-oxadiazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their bioisosteric properties, serving as stable equivalents for esters and amides, thereby improving metabolic stability in drug candidates . The 1,2,4-oxadiazole ring is a key structural motif found in various commercially available drugs and is a versatile precursor for further synthetic elaboration . The primary research value of this compound lies in its application in drug discovery, particularly in the development of novel antibacterial agents . Recent scientific literature highlights that 1,2,4-oxadiazole derivatives exhibit promising activity against a range of difficult pathogens, including Staphylococcus aureus and MRSA, by targeting bacterial cell-wall biosynthesis and enzyme function . The specific substitution pattern of chlorine and 2-fluorophenyl on the oxadiazole core provides a versatile handle for structure-activity relationship (SAR) studies and for creating more complex molecules aimed at various biological targets. With a molecular formula of C 8 H 4 ClFN 2 O and a molecular weight of 198.58 g/mol , this compound is characterized for precise research applications. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation .

Properties

IUPAC Name

5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIXUDYJVLXHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Acyl Chlorides

The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides. For 5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, this approach begins with the preparation of 2-fluorophenylamidoxime (1) through the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. Subsequent treatment with chloroacetyl chloride in toluene at 110–120°C for 6–8 hours facilitates cyclization, yielding the target compound (Scheme 1).

Optimization Insights :

  • Catalysts : The addition of tetrabutylammonium fluoride (TBAF) or pyridine enhances reaction efficiency by neutralizing HCl byproducts, improving yields from ~50% to 70–75%.
  • Solvent Effects : Toluene outperforms polar solvents like DMF due to better compatibility with acyl chlorides.
  • Microwave Assistance : Microwave irradiation (MWI) reduces reaction times to 10–15 minutes and increases yields to 80–85% by accelerating cyclization kinetics.

Limitations :

  • Prolonged heating risks decomposition of thermally sensitive substituents.
  • Purification challenges arise due to side products like unreacted amidoxime and acyl chloride hydrolysis byproducts.

One-Pot Synthesis in Superbase Media

A novel one-pot strategy developed by Baykov et al. utilizes NaOH/DMSO as a superbase medium to facilitate cyclization at room temperature. In this method, 2-fluorophenylamidoxime reacts with methyl chloroacetate in DMSO containing 2 equivalents of NaOH. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the activated ester, followed by cyclodehydration (Scheme 2).

Advantages :

  • Ambient temperature minimizes thermal degradation.
  • Simplified purification via aqueous workup.

Drawbacks :

  • Moderate yields (50–60%) due to competing hydrolysis of the ester.
  • Incompatibility with substrates bearing acidic protons (e.g., –NH2 or –OH groups).

Vilsmeier Reagent-Mediated Activation

Zarei M. reported a high-yielding method using Vilsmeier reagent (POCl3/DMF) to activate carboxylic acids for cyclization with amidoximes. For this compound, 2-fluorobenzoic acid is treated with Vilsmeier reagent to form the reactive imidoyl chloride intermediate, which subsequently reacts with chloroacetamidoxime (Scheme 3).

Key Findings :

  • Yields range from 75–90%, outperforming traditional acyl chloride routes.
  • The one-pot protocol reduces intermediate isolation steps.

Challenges :

  • Requires strict moisture control to prevent reagent decomposition.
  • POCl3 handling necessitates specialized safety measures.

Mechanochemical Synthesis

Although unreported for this specific compound, mechanochemical synthesis—a solvent-free approach utilizing mechanical grinding—holds promise for eco-friendly 1,2,4-oxadiazole preparation. Preliminary studies suggest that ball-milling 2-fluorophenylamidoxime with chloroacetic anhydride in the presence of K2CO3 could induce cyclization within 30 minutes.

Potential Benefits :

  • Eliminates volatile organic solvents.
  • Enhances reaction rates through continuous reactant mixing.

Research Gaps :

  • No published data on yields or scalability for chloro-substituted derivatives.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficacy of each method:

Method Conditions Yield (%) Time Key Advantages Limitations
Amidoxime-Acyl Chloride Toluene, 110°C, 8h 70–75 8h Well-established protocol Thermal degradation risks
Microwave-Assisted MWI, 150W, 15min 80–85 15min Rapid, high yields Specialized equipment required
Superbase (NaOH/DMSO) RT, 24h 50–60 24h Mild conditions Low yields with esters
Vilsmeier Reagent POCl3/DMF, 0°C to RT, 6h 75–90 6h High yields, one-pot Moisture sensitivity
Mechanochemical Ball milling, 30min N/A 30min Solvent-free, rapid Untested for target compound

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic rings in oxadiazoles.

Reaction Conditions

Reagent/ConditionsSubstituent IntroducedExample Yield
Sodium hydride (NaH) in DMFAmines60–80%
Potassium carbonate (K₂CO₃) in DMFThiols65–85%
Piperidine in DMFAlkyl groups70–90%

Mechanism

The reaction proceeds via a two-step mechanism: deprotonation of the nucleophile followed by nucleophilic attack at the electrophilic C-5 position . Steric hindrance can limit reactivity; for example, bulky substituents like methyl groups reduce yields .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl derivatives.

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acids, palladium catalysts (e.g., Pd(OAc)₂), base (e.g., K₃PO₄).

  • Outcome : Substitution of chlorine with aryl groups, enabling structural diversification .

Copper-Catalyzed Arylation

  • Reagents : Aryl halides, copper(I) iodide, ligands (e.g., 1,10-phenanthroline), cesium carbonate.

  • Example : Reaction with 1-chloro-4-iodobenzene yields 2,5-disubstituted oxadiazoles (69–87% yield) .

Oxidation and Reduction

The oxadiazole ring undergoes oxidation or reduction to generate derivatives with altered electronic properties.

Oxidation

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Outcome : Reduction of the oxadiazole ring to dihydro or tetrahydro derivatives .

Biological Activity and Mechanism

While not directly a chemical reaction, the compound’s reactivity informs its biological interactions. For instance:

  • Enzyme inhibition : Binds to targets like ERK1/2 kinases, inducing apoptosis in cancer cells .

  • Antimicrobial activity : Structural modifications (e.g., fluorophenyl groups) enhance interactions with bacterial targets .

Comparison of Reaction Yields

Reaction TypeSubstrate/ReagentYield RangeKey Reference
Nucleophilic substitutionNaH/DMF60–80%
Copper-catalyzed arylation1-chloro-4-iodobenzene69–87%
OxidationH₂O₂Not quantified

References ACS Publications: One-Pot Synthesis-Arylation Strategy for Oxadiazoles. PMC: Mechanochemical Synthesis of Oxadiazoles. EvitaChem: Condensation Reactions for Oxadiazole Synthesis. MDPI: Anticancer Evaluation of Oxadiazole Derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

The 1,2,4-oxadiazole ring system has been extensively studied for its anticancer properties. Compounds containing this structure have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance:

  • Synthesis and Evaluation : Recent studies have synthesized derivatives of 1,2,4-oxadiazole and evaluated their activity against multiple cancer cell lines. One notable study found that certain derivatives exhibited IC50 values as low as 0.003μM0.003\,\mu M against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) .
  • Mechanism of Action : The mechanism often involves the modulation of cellular pathways related to apoptosis and proliferation. For example, compounds with electron-withdrawing groups have demonstrated enhanced activity by interacting with specific enzymes involved in cell cycle regulation .

Antimicrobial Activity

In addition to anticancer effects, 5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole exhibits antimicrobial properties:

  • Evaluation Against Bacteria : Some derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial activity. For instance, one compound exhibited a minimum inhibitory concentration (MIC) of 8μg/mL8\,\mu g/mL, comparable to standard antibiotics like ciprofloxacin .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : In a recent study by Maftei et al., a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One compound showed an IC50 value of 2.76μM2.76\,\mu M against ovarian adenocarcinoma cells (OVXF 899), indicating its potential as a lead compound for further development .
  • Antimicrobial Studies : Another study focused on synthesizing substituted oxadiazoles and evaluating their antibacterial properties. The results indicated that certain derivatives had potent activity against resistant bacterial strains, suggesting their potential use in treating infections .

Comparison with Related Compounds

Compound NameStructure TypeKey ActivityIC50 Value
This compoundOxadiazoleAnticancer0.003μM0.003\,\mu M
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazoleThiadiazoleAnticancerNot specified
5-Chloro-3-(4-fluorophenyl)-1,2,4-triazoleTriazoleAnticancerNot specified

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The biological and chemical properties of 1,2,4-oxadiazoles are heavily influenced by substituent type, position, and electronic effects. Below is a comparative table of key analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications References
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole C₈H₄ClFN₂O 2-fluorophenyl (C3), Cl (C5) Research use; solubility challenges
5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole C₁₃H₈ClN₂O₂ 3-phenoxyphenyl (C3), Cl (C5) Not specified; likely similar core
5-(4-Cl-2-FPh)-3-(ClCH₂)-1,2,4-oxadiazole C₉H₅Cl₂FN₂O 4-Cl-2-F-phenyl (C5), ClCH₂ (C3) Enhanced steric bulk; potential bioactivity
3-(tert-Butyl)-5-Cl-1,2,4-oxadiazole C₆H₉ClN₂O tert-butyl (C3), Cl (C5) Increased lipophilicity; thermal stability
5-(2-Cl-pyridin-3-yl)-3-(2-(F₂CO)Ph)-oxadiazole C₁₄H₈ClF₂N₃O₂ 2-Cl-pyridinyl (C5), 2-difluoromethoxyphenyl (C3) Antiviral/antimicrobial potential
Key Observations:
  • Substituent Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution, which may enhance steric hindrance compared to para-substituted analogs (e.g., 5-(4-Cl-2-FPh) derivatives). This can affect binding affinity in biological systems .
  • Electron-Withdrawing Groups : Chlorine and fluorine substituents increase electron density on the oxadiazole ring, improving stability and resistance to metabolic degradation .
  • Solubility : The target compound requires heating and sonication for solubility, likely due to its hydrophobic aryl and halogen substituents. Analogs with polar groups (e.g., pyridinyl in ) may exhibit better aqueous solubility.
Antiviral and Antimicrobial Activity
  • The 1,2,4-oxadiazole moiety is critical in compounds like Ataluren (PTC124), a drug promoting nonsense mutation readthrough in genetic disorders . While the target compound lacks a benzoic acid group (unlike Ataluren), its chloro-fluoro substitution may mimic similar interactions with ribosomal machinery.
  • Derivatives with trifluoromethylphenyl groups (e.g., ) and pyridinyl substituents (e.g., ) show antiviral activity comparable to the parent oxadiazole, suggesting that halogenation enhances target binding .
Antifungal and Nematicidal Activity
  • Introduction of amide fragments into 1,2,4-oxadiazoles (e.g., ) improves antifungal efficacy by inhibiting succinate dehydrogenase (SDH). The target compound’s chloro-fluoro substitution may similarly disrupt fungal electron transport chains.
Antitumor Potential
  • Diaryl-substituted oxadiazoles (e.g., 3,5-diaryl derivatives in ) reduce tumor cell proliferation. The target compound’s halogenated aryl groups could enhance DNA intercalation or topoisomerase inhibition, though specific studies are needed.

Biological Activity

5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

The compound features a five-membered ring structure containing three heteroatoms: two nitrogen atoms and one oxygen atom. Its unique arrangement allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer).
  • Growth Inhibition : Some derivatives showed growth inhibition percentages exceeding 95% at concentrations as low as 105M10^{-5}M .

Table 1 summarizes the IC50 values for selected oxadiazole derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-2950.420
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMCF70.500

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for some derivatives are as follows:

CompoundBacteria TestedMIC (µg/mL)
This compoundE. coli8
S. aureus16

These results indicate that the compound possesses promising antibacterial activity compared to standard antibiotics like ciprofloxacin .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes critical for cell proliferation and survival.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways .

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of oxadiazole derivatives, one compound demonstrated an IC50 value of 0.420μM0.420\mu M against human leukemia cells. The study highlighted the potential of these compounds in developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study reported that oxadiazole derivatives exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics . This suggests a potential role for these compounds in treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving amidoximes and acyl chlorides. For example, 2-chlorobenzamidoxime reacts with substituted benzoyl chlorides in pyridine to form 1,2,4-oxadiazoles . Optimization strategies include adjusting solvent polarity (e.g., pyridine vs. DMF), reaction temperature (80–120°C), and stoichiometric ratios of reagents. Catalytic additives like DMAP or molecular sieves can improve cyclization efficiency. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and oxadiazole ring carbons (δ 160–170 ppm).
  • ¹⁹F NMR : Detect fluorine substituents (δ -110 to -120 ppm for ortho-fluorine) .
  • IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.0) validate the molecular formula .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s antimicrobial activity?

  • Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Minimum inhibitory concentration (MIC) values are determined via serial dilution (0.5–128 µg/mL). Positive controls (e.g., ampicillin, fluconazole) and solvent controls (DMSO ≤1%) are critical for validity .

Advanced Research Questions

Q. How do structural modifications at the 5-position of the oxadiazole ring influence the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer : Substituents like chlorothiophenyl (e.g., in analog 1d) enhance lipophilicity (logP >3) and apoptosis induction by stabilizing interactions with hydrophobic pockets in targets like TIP47 . Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities. In vitro ADME assays (e.g., hepatic microsome stability, Caco-2 permeability) validate bioavailability .

Q. What contradictory findings exist regarding the antitumor activity of this compound derivatives, and how can these discrepancies be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., activity in breast cancer T47D cells vs. inactivity in lung cancer A549 ) may arise from cell-specific target expression or metabolic differences. Address by:

  • Profiling protein targets via photoaffinity labeling and pull-down assays .
  • Testing in isogenic cell lines with CRISPR-mediated TIP47 knockout.
  • Validating apoptosis mechanisms (caspase-3/7 activation, Annexin V staining) .

Q. How can computational methods like Multiwfn elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Multiwfn calculates:

  • Electrostatic Potential (ESP) : Maps electron-deficient regions (e.g., oxadiazole ring) for nucleophilic attack prediction.
  • Frontier Molecular Orbitals (FMOs) : Identifies HOMO-LUMO gaps (ΔE ~5 eV) to predict charge-transfer interactions .
  • Topological Analysis (AIM) : Confirms bond critical points (BCPs) for intramolecular interactions (e.g., C-Cl···F) .

Q. What strategies can optimize the agrochemical potential of this compound derivatives?

  • Methodological Answer : Introduce bioisosteres (e.g., trifluoromethyl, isopropoxy) at the 3-position to enhance pesticidal activity. Evaluate in insecticidal (e.g., Spodoptera frugiperda) and herbicidal (e.g., Arabidopsis) assays. Compare with commercial analogs like tioxazafen, noting LC₅₀ values and environmental persistence .

Q. How should researchers design SAR studies to identify critical substituents affecting the compound’s anti-inflammatory activity?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-fluorophenyl group with pyridyl or sulfonamide moieties to modulate COX-2/5-LOX inhibition .
  • In Vitro Testing : Measure IC₅₀ values in LPS-induced RAW264.7 macrophages (PGE₂ and LTB₄ ELISA).
  • In Silico Screening : Use Schrödinger’s Glide for docking into COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) .

Data Contradiction Analysis

  • Example : Disparate antifungal results across studies may stem from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI M38-A2 guidelines and confirm compound stability via HPLC pre-/post-assay .

Methodological Tables

Analysis Type Key Parameters Relevant Evidence
Synthetic Yield OptimizationSolvent (pyridine), Temp. (100°C), Time (12 h)
Anticancer MechanismCaspase-3/7 activation, G₁-phase arrest
Computational ModelingESP, HOMO-LUMO gap (MultiWfn)
Agrochemical ScreeningLC₅₀ for Spodoptera frugiperda

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole

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